molecular formula C16H16O4 B15163984 Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)- CAS No. 197169-17-8

Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)-

Cat. No.: B15163984
CAS No.: 197169-17-8
M. Wt: 272.29 g/mol
InChI Key: GMGHDSWJZFCSPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)- typically involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with 4-methylphenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)- involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or proteins involved in cell proliferation and survival. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)- is unique due to the specific arrangement of hydroxy, methoxy, and methyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

197169-17-8

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(2-hydroxy-4,6-dimethoxyphenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C16H16O4/c1-10-4-6-11(7-5-10)16(18)15-13(17)8-12(19-2)9-14(15)20-3/h4-9,17H,1-3H3

InChI Key

GMGHDSWJZFCSPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2OC)OC)O

Origin of Product

United States

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